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Compound Name: T900607

Cat. No.: B10776266 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: T900607 is a novel tubulin-active agent that disrupts microtubule polymerization,

a mechanism crucial for cell division.[1] This compound has been investigated in clinical trials

for solid tumors, including gastric and liver cancers.[2] Preclinical evaluation of such

compounds heavily relies on in vivo xenograft models to determine anti-tumor efficacy and

tolerability. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted

into immunocompromised mice, are a foundational tool for these studies.[3][4]

This document provides a detailed protocol for evaluating the efficacy of T900607 in a

subcutaneous xenograft model using the AGS human gastric adenocarcinoma cell line.[3] AGS

is a widely used cell line for establishing gastric cancer xenografts.[4] The protocols outlined

below cover cell culture, animal handling, tumor implantation, treatment administration, and

endpoint analysis, providing a comprehensive guide for researchers.

Data Presentation
Quantitative data from in vivo efficacy studies should be meticulously recorded. The following

tables provide a template for presenting typical results from a xenograft study evaluating

T900607.

Table 1: Tumor Growth Inhibition (TGI) This table summarizes the primary efficacy endpoint,

showing the effect of T900607 on the growth of AGS tumors.
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Treatment
Group

Dose
(mg/kg)

Dosing
Schedule

Mean
Tumor
Volume at
Day 21
(mm³)

Standard
Deviation
(mm³)

Tumor
Growth
Inhibition
(%)

Vehicle

Control
N/A Q3D x 5 1540 210 0%

T900607 10 Q3D x 5 985 155 36%

T900607 30 Q3D x 5 525 98 66%

T900607 60 Q3D x 5 290 75 81%

Table 2: Animal Body Weight Monitoring Monitoring body weight is a key indicator of treatment-

related toxicity. Significant weight loss (e.g., >15-20%) can indicate adverse effects.

Treatment
Group

Dose (mg/kg)
Mean Body
Weight at Day
0 (g)

Mean Body
Weight at Day
21 (g)

Mean % Body
Weight
Change

Vehicle Control N/A 22.5 24.1 +7.1%

T900607 10 22.3 23.5 +5.4%

T900607 30 22.6 23.1 +2.2%

T900607 60 22.4 21.5 -4.0%

Experimental Protocols
This section details the methodology for an in vivo xenograft study to assess the anti-tumor

activity of T900607.

Cell Culture and Preparation
Cell Line: Use the AGS human gastric adenocarcinoma cell line.
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Culture Medium: Culture AGS cells in RPMI-1640 medium supplemented with 10% Fetal

Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[5]

Cell Harvest: Harvest cells during the logarithmic growth phase using trypsin-EDTA.

Neutralize trypsin with complete medium, centrifuge the cells, and wash twice with sterile,

serum-free medium or Phosphate-Buffered Saline (PBS).

Cell Viability: Determine cell viability using a trypan blue exclusion assay. Viability should be

greater than 90%.

Final Preparation: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel®

Basement Membrane Matrix to a final concentration of 5 x 10⁷ cells/mL.[5] Keep the cell

suspension on ice until injection.

Animal Model and Tumor Implantation
Animal Model: Use female athymic nude mice (e.g., NU/NU), 6-8 weeks old.[3] These mice

are T-cell deficient, which prevents the rejection of human tumor cells.[4]

Acclimation: Allow mice to acclimate for at least one week before the start of the experiment.

Implantation:

Anesthetize the mouse.

Inject 100 µL of the prepared cell suspension (containing 5 x 10⁶ AGS cells)

subcutaneously into the right flank of each mouse.[5]

Tumor Monitoring:

Begin monitoring tumor growth 3-4 days after implantation.

Use digital calipers to measure the length (L) and width (W) of the tumors 2-3 times per

week.

Calculate tumor volume using the formula: Volume = (L x W²) / 2.[5]
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Study Initiation and Treatment
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the

mice into treatment groups (e.g., n=8-10 mice per group).

Treatment Groups:

Group 1: Vehicle Control (e.g., PBS or other appropriate vehicle).

Group 2: T900607 (Low Dose).

Group 3: T900607 (Mid Dose).

Group 4: T900607 (High Dose).

Drug Preparation: Prepare T900607 in the appropriate vehicle on each day of dosing.

Administration: Administer the vehicle or T900607 solution via intravenous (IV) or

intraperitoneal (IP) injection according to the planned dosing schedule (e.g., every 3 days for

5 cycles).

Monitoring and Endpoints
Tumor Measurement: Continue to measure tumor volumes 2-3 times per week throughout

the study.

Body Weight: Record the body weight of each animal on the same schedule as tumor

measurements to assess toxicity.[5]

Clinical Observations: Monitor mice daily for any signs of distress, such as changes in

posture, activity, or grooming.

Study Endpoint: The study should be terminated when tumors in the control group reach a

predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).[5]

Euthanize animals according to institutional guidelines.

Tissue Collection: At the end of the study, euthanize the mice, and dissect the tumors.

Measure the final tumor weight. Tissues may be preserved for further analysis (e.g.,
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histology, biomarker analysis).

Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
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Caption: Workflow for an in vivo xenograft efficacy study.

Mechanism of Action: Tubulin Polymerization Inhibition
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Caption: T900607 inhibits tubulin polymerization, leading to cell cycle arrest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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